2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

Description

Chemical Identity and Nomenclature

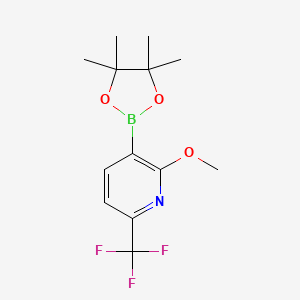

The compound is systematically named This compound under IUPAC nomenclature. Its molecular formula is C₁₅H₁₈BF₃NO₃ , with a molecular weight of 335.12 g/mol . The structure consists of a pyridine ring substituted at positions 2, 3, and 6 with methoxy, pinacol boronic ester, and trifluoromethyl groups, respectively (Figure 1).

Table 1: Synonyms and Identifiers

| Identifier/Synonym | Source |

|---|---|

| 881402-16-0 (CAS Registry Number) | PubChem |

| 6-(Trifluoromethyl)pyridine-2-boronic acid pinacol ester | PubChem |

| DTXSID50590547 | PubChem |

| MFCD08061589 | PubChem |

The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is a pinacol-derived protecting group that enhances the compound’s stability and solubility in organic solvents.

Historical Development in Organoboron Chemistry

Organoboron chemistry emerged in the 20th century with the discovery of hydroboration by Herbert C. Brown, enabling controlled alkene functionalization. The development of boronic esters, such as pinacol derivatives, addressed early challenges in handling reactive boronic acids, which are prone to protodeboronation and oxidation.

The Suzuki-Miyaura cross-coupling reaction, pioneered in 1979, revolutionized carbon-carbon bond formation by utilizing boronic acids or esters as nucleophilic partners. Pinacol boronic esters gained prominence due to their air stability and compatibility with diverse reaction conditions, facilitating their adoption in pharmaceutical synthesis. For example, AstraZeneca’s kilogram-scale production of boronic esters highlights their industrial relevance.

Significance of Boronic Ester Functionality in Heterocyclic Systems

The integration of boronic esters into heterocycles like pyridine enables precise regioselective functionalization. Key advantages include:

- Stability : The pinacol boronic ester resists hydrolysis under ambient conditions, unlike free boronic acids.

- Reactivity : The boron atom participates in transmetalation with palladium catalysts during Suzuki-Miyaura couplings, enabling aryl-aryl bond formation.

- Electronic Modulation : The trifluoromethyl group (-CF₃) exerts a strong electron-withdrawing effect, activating the pyridine ring for electrophilic substitutions. Concurrently, the methoxy group (-OCH₃) donates electron density through resonance, creating a polarized electronic environment that directs regioselectivity in subsequent reactions.

Table 2: Substituent Effects on Pyridine Reactivity

Properties

IUPAC Name |

2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)8-6-7-9(13(15,16)17)18-10(8)19-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLXQBZGIQWQGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 2-methoxy-6-(trifluoromethyl)pyridine with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for use in various applications.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boronic acid derivative to form biaryl compounds. It can also participate in other reactions like nucleophilic substitution and electrophilic aromatic substitution.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., DMF or THF).

Nucleophilic Substitution: Strong nucleophiles, such as organolithium or Grignard reagents, in aprotic solvents.

Electrophilic Aromatic Substitution: Electrophiles like halogens or nitro groups, often in the presence of a Lewis acid catalyst.

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Substituted Pyridines: Resulting from nucleophilic and electrophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Discovery and Development

The compound serves as a versatile building block in the synthesis of various biologically active molecules. Its structure allows for the introduction of diverse functional groups that can enhance pharmacological properties. For instance, derivatives of this compound have been explored for their inhibitory effects on specific enzymes linked to diseases such as Alzheimer's disease. Research has shown that modifications can lead to compounds with nanomolar-level inhibitory activity against targets like DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A) .

2. Anticancer Research

The compound's boron-containing moiety is particularly interesting in the context of anticancer drug development. Boron compounds are known for their ability to undergo selective reactions that can be exploited in targeted therapies. Studies have indicated that pyridine-based compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could be a valuable precursor in developing new anticancer agents .

3. Antimicrobial Activity

Research has highlighted the potential of pyridine derivatives in combating infections. The incorporation of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, which is beneficial for antimicrobial activity. Initial screenings have demonstrated promising results against several pathogenic strains .

Materials Science Applications

1. Organic Electronics

The unique electronic properties of 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine make it suitable for applications in organic electronics. Its ability to form stable thin films and its semiconducting properties allow it to be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures has been shown to improve performance metrics significantly .

2. Catalysis

This compound can act as a ligand in transition metal-catalyzed reactions. Its boron-containing structure facilitates coordination with metals such as palladium and nickel, which are crucial for cross-coupling reactions like Suzuki-Miyaura coupling. This application is vital for synthesizing complex organic molecules efficiently .

Synthetic Intermediate

1. Versatile Building Block

The compound serves as an important synthetic intermediate in organic synthesis. Its ability to participate in various chemical transformations makes it a valuable tool for chemists aiming to construct complex molecular architectures. For example, it can be utilized in the synthesis of other pyridine derivatives or as a precursor for boronate esters used in carbon-carbon bond formation reactions .

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds by reacting with halides or pseudohalides in the presence of a palladium catalyst. The molecular targets and pathways involved are typically the organic substrates that undergo cross-coupling to form the desired biaryl compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

2.1.1 2-Methoxy-4-(pinacolatoboryl)-6-(trifluoromethyl)pyridine

- Structure : Boronate ester at the 4-position instead of 3.

- Properties: The 4-boronate isomer (CAS 1150561-66-2) exhibits a molecular weight of 303.09 and 98% purity.

2.1.2 2-Chloro-4-(pinacolatoboryl)-6-(trifluoromethyl)pyridine

- Structure : Chlorine replaces the methoxy group at the 2-position.

- Properties : This derivative (CAS 1218790-05-6) has a molecular weight of 307.50. The electron-withdrawing Cl substituent increases the pyridine ring’s electrophilicity, enhancing cross-coupling efficiency in electron-deficient systems .

Functional Group Variations

2.2.1 3-(Phenylmethoxy)-5-(pinacolatoboryl)pyridine

- Structure : Phenylmethoxy replaces the methoxy and trifluoromethyl groups.

- This compound is used in synthesizing ligands for catalysis .

2.2.2 6-(Pinacolatoboryl)isoquinolin-3-amine

- Structure: Isoquinoline core with a boronate group at the 6-position.

- Properties : The fused aromatic system increases conjugation, stabilizing the boronate ester and improving shelf life. Applications include fluorescent probes .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity (%) | Key Applications |

|---|---|---|---|---|---|

| Target Compound | Not Disclosed | C₁₃H₁₆BF₃NO₃ | ~303.09* | 98 | Biaryl synthesis |

| 2-Methoxy-4-boronate isomer | 1150561-66-2 | C₁₃H₁₆BF₃NO₃ | 303.09 | 98 | Catalytic intermediates |

| 2-Chloro-4-boronate analog | 1218790-05-6 | C₁₂H₁₄BClF₃NO₂ | 307.50 | 97 | Agrochemical synthesis |

| 6-Boronated isoquinoline-3-amine | 1314137-24-0 | C₁₄H₁₈BN₃O₂ | 265.14 | 97 | Fluorescent probes |

Reactivity Insights :

- Electronic Effects : The trifluoromethyl group at the 6-position in the target compound enhances electrophilicity at the boronate-bearing carbon, accelerating transmetallation in Suzuki reactions. In contrast, analogs lacking this group (e.g., phenylmethoxy derivatives) show slower kinetics .

- Steric Effects : The 3-boronate placement minimizes steric clash with the 2-methoxy group, whereas 4-substituted isomers face hindered access to catalytic sites in Pd-mediated couplings .

Biological Activity

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H18B F3 N O3

- Molecular Weight : 305.10 g/mol

- CAS Number : 325142-84-5

The compound's structure suggests that it may interact with biological targets through multiple pathways:

- Boronic Acid Derivative : The presence of the dioxaborolane moiety indicates potential interactions with enzymes that utilize boron in their active sites.

- Pyridine Ring : The trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins or receptors.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Antiproliferative Effects

Research indicates that derivatives of pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- IC50 Values : In vitro studies show IC50 values in the nanomolar range for certain analogs derived from similar structures, indicating potent growth inhibition in cancer cells (e.g., MDA-MB-231 and MCF-7) .

Antimicrobial Activity

The compound has shown promising antimicrobial properties:

- Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Enzyme Inhibition

The boron-containing structure suggests potential as an enzyme inhibitor:

- Example : Compounds with similar structures have been shown to inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is involved in various cellular processes .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

Study 1: Anticancer Activity

A study focused on the antiproliferative effects of pyridine derivatives revealed that modifications at the pyridine ring significantly influenced activity:

- Findings : Compounds with methoxy or trifluoromethyl groups exhibited enhanced activity compared to their unsubstituted counterparts. Specifically, one derivative showed an IC50 of against cancer cells .

Study 2: Antimicrobial Testing

Another research effort assessed the antimicrobial efficacy of boron-containing compounds:

- Results : The tested compounds demonstrated effective inhibition against various pathogens with minimum inhibitory concentrations (MIC) ranging from to .

Data Tables

| Activity Type | Compound | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| Antiproliferative | 2-Methoxy-Pyridine | 0.048 | N/A |

| Antimicrobial | Dioxaborolane Derivative | N/A | 1 - 10 |

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. Key steps include:

- Borylation : Introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group using palladium catalysts (e.g., Pd(OAc)₂) with ligands like SPhos or XPhos .

- Regiochemical control : Optimize substituent positions via halogen-directed borylation (e.g., bromopyridine precursors) to ensure the boronate ester occupies the desired position .

- Solvent and temperature : Use THF or toluene under reflux (80–110°C) to enhance reaction efficiency. Yields >80% are achievable with stoichiometric ratios of 1:1.2 (halide:boronic ester) .

Q. How can crystallographic methods validate the molecular structure of this compound?

Employ single-crystal X-ray diffraction using programs like SHELXL or OLEX2 for refinement .

- Sample preparation : Recrystallize from ethanol/water mixtures to obtain high-quality crystals.

- Key parameters : Analyze bond angles (e.g., B–O bonds ≈ 1.36 Å) and torsional angles between the pyridine ring and dioxaborolane group to confirm regiochemistry .

- Validation : Cross-reference with DFT-optimized geometries to resolve discrepancies in electron density maps .

Q. What spectroscopic techniques are critical for characterizing purity and functional groups?

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups via distinct shifts (δ ~3.9 ppm for OCH₃; δ ~120–125 ppm for CF₃ in ¹³C) .

- ¹¹B NMR : Confirm boronate ester integrity with a peak at δ ~30 ppm .

- HRMS : Use ESI+ or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₆BF₃NO₃) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., -CF₃, -OCH₃) influence reactivity in cross-coupling reactions?

- Electron-withdrawing groups (-CF₃) : Increase oxidative addition rates in Pd-catalyzed reactions by polarizing the C–Br bond. This enhances transmetallation efficiency but may reduce catalyst longevity due to electron-deficient intermediates .

- Methoxy group (-OCH₃) : Stabilizes intermediates via resonance but can hinder coupling at the 3-position due to steric hindrance. Computational studies (DFT) show a 0.3 eV increase in HOMO-LUMO gap compared to unsubstituted analogs, affecting charge transfer .

Q. What strategies resolve contradictions in regiochemical outcomes during borylation?

Contradictions often arise from competing kinetic vs. thermodynamic control :

- Directed ortho-metalation : Use directing groups (e.g., -Br) to bias boronate ester formation at the 3-position.

- Steric maps : Molecular mechanics simulations (e.g., in MOE) predict preferred sites by modeling steric clashes between substituents and catalysts .

- Isolation of intermediates : Characterize byproducts (e.g., 2-bromo-5-boronate isomers) via LC-MS to refine reaction pathways .

Q. How can computational modeling predict stability and reactivity under varying conditions?

- DFT calculations : Optimize geometries using B3LYP/6-31G(d) to assess bond dissociation energies (BDEs) of B–O bonds (~90 kcal/mol) and predict hydrolytic stability .

- MD simulations : Model solvation effects (e.g., in DMSO) to estimate shelf-life; trifluoromethyl groups reduce solubility but enhance hydrophobic stabilization .

- HOMO-LUMO analysis : Compare with analogs (e.g., 6-methyl vs. 6-CF₃ derivatives) to predict nucleophilic/electrophilic sites for functionalization .

Q. What methods address challenges in isolating this compound from reaction mixtures?

- Chromatography : Use silica gel with ethyl acetate/hexane gradients (10–30% EtOAc) to separate boronate esters from Pd residues.

- Acid-base extraction : Leverage the boronate’s pH-sensitive solubility (e.g., precipitate at pH 4–5) .

- Crystallization screens : Employ high-throughput platforms (e.g., Crystal16) to identify optimal solvent pairs (e.g., acetonitrile/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.